

In-Depth Technical Guide: 4-(Benzylxy)-2-nitroaniline (CAS: 26697-35-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Benzylxy)-2-nitroaniline

Cat. No.: B018279

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Benzylxy)-2-nitroaniline**, a key chemical intermediate with significant potential in pharmaceutical development and materials science. This document outlines its physicochemical properties, synthesis protocols, potential biological applications, and essential safety information.

Physicochemical and Spectroscopic Properties

4-(Benzylxy)-2-nitroaniline is a nitroaromatic organic compound.^[1] Its structure features a benzylxy substituent para to an amino group and a nitro group ortho to the amino group, making it a versatile building block in organic synthesis.^[1] The presence of both electron-donating (benzylxy, amino) and electron-withdrawing (nitro) groups influences its chemical reactivity and potential for biological interaction.^{[1][2]}

Table 1: Physicochemical Properties of **4-(Benzylxy)-2-nitroaniline**

Property	Value	Source(s)
CAS Number	26697-35-8	[1] [3] [4]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₃	[1] [4]
Molecular Weight	244.25 g/mol	[1] [4]
Melting Point	106 °C to 143 °C (Range from different sources)	[4]
Boiling Point	443.6 ± 30.0 °C (Predicted)	
Density	1.297 ± 0.06 g/cm ³ (Predicted)	
Appearance	Powder	[3]
Solubility	Soluble in organic solvents like chloroform.	
Storage	Room temperature or under refrigeration.	[3]

Table 2: Spectroscopic Data Summary

Technique	Data	Source(s)
¹ H NMR, ¹³ C NMR	Specific experimental spectra not publicly available.	[3]
Mass Spectrometry	Specific experimental spectra not publicly available.	[3]
Infrared (IR)	For the close analog N-benzyl-4-nitroaniline, key absorption bands are reported at 3365 cm ⁻¹ (N-H stretch) and 1603 cm ⁻¹ (C=C aromatic). IR spectra are expected to confirm the presence of -NH ₂ and nitro groups.	[1]

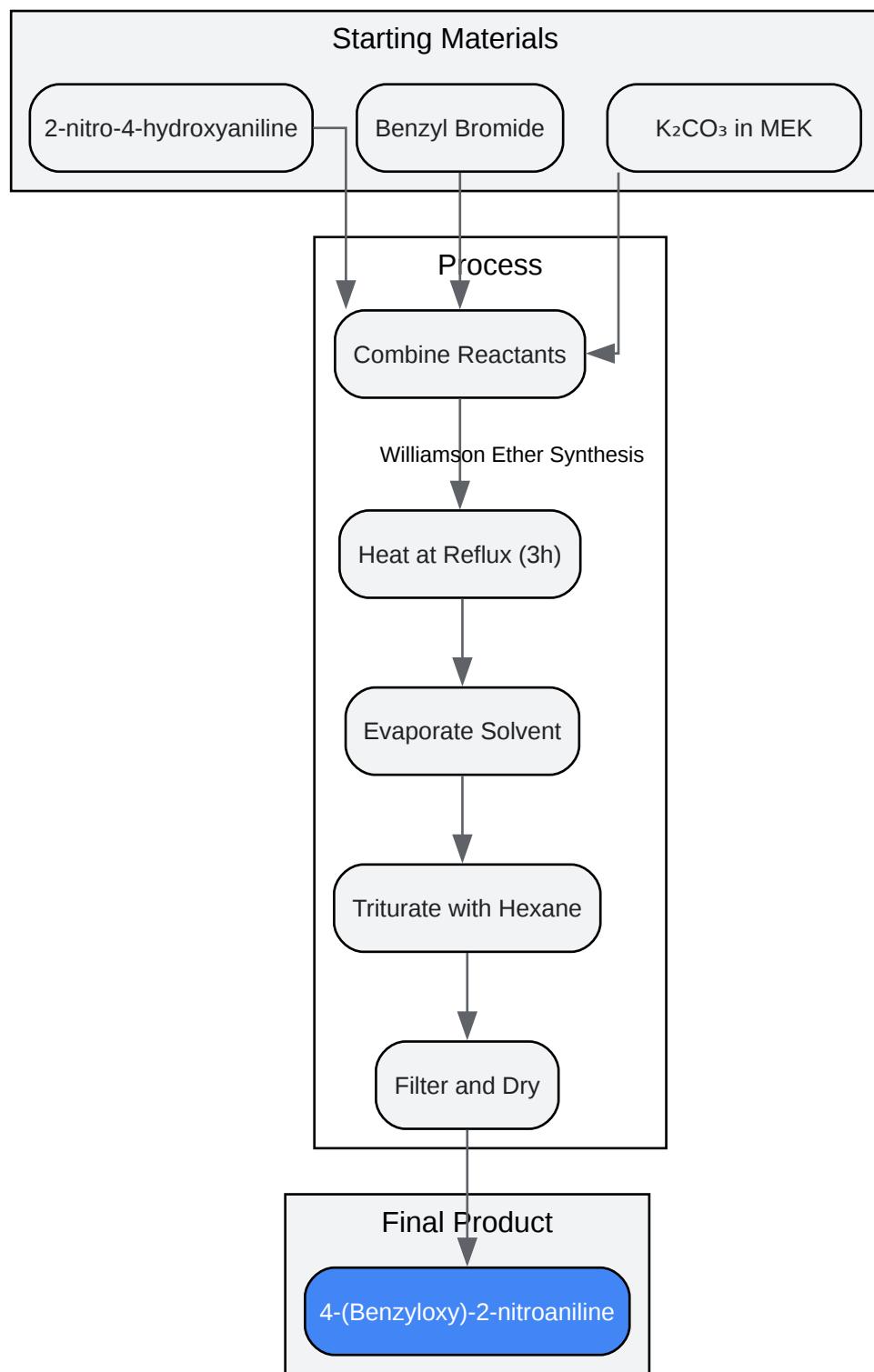
Synthesis and Key Reactions

The primary synthesis route for **4-(Benzylxy)-2-nitroaniline** involves the benzylation of a substituted aminophenol. A key subsequent reaction is the reduction of the nitro group to form the corresponding diamine, a critical step for creating more complex heterocyclic structures.

Experimental Protocol: Synthesis of **4-(Benzylxy)-2-nitroaniline**

This protocol is based on the benzylation of 2-nitro-4-hydroxyaniline.[\[4\]](#)

Objective: To synthesize **4-(Benzylxy)-2-nitroaniline** via Williamson ether synthesis.


Materials:

- 2-nitro-4-hydroxyaniline (28.87 g, 187.5 mmol)
- Benzyl bromide (22.3 ml, 187.5 mmol)
- Potassium carbonate (K_2CO_3) (77.6 g)
- Methyl ethyl ketone (MEK) (600 ml)
- Hexane
- Reaction flask (1000 ml), reflux condenser, heating mantle, filtration apparatus.

Procedure:

- Combine 2-nitro-4-hydroxyaniline (28.87 g), potassium carbonate (77.6 g), and methyl ethyl ketone (600 ml) in a 1000 ml reaction flask.
- Add benzyl bromide (22.3 ml) to the mixture.
- Heat the reaction mixture to reflux and maintain for 3 hours.
- After 3 hours, cool the mixture and evaporate the solvent to dryness under reduced pressure.

- Triturate the resulting residue with hexane to precipitate the solid product.
- Filter the solid product and dry it under a vacuum.
- The expected yield of **4-(BenzylOxy)-2-nitroaniline** is approximately 40 g (88.9%).[\[4\]](#)

[Click to download full resolution via product page](#)

Synthesis workflow for **4-(Benzyl)-2-nitroaniline**.

Key Reaction: Reduction of the Nitro Group

The nitro group of **4-(Benzyl)-2-nitroaniline** can be readily reduced to a primary amine, yielding 4-(Benzyl)-2-phenylenediamine. This transformation is crucial for its use as a building block in pharmaceuticals, particularly for synthesizing heterocyclic compounds.[\[1\]](#)

General Protocol (Representative): A common method for this reduction uses tin(II) chloride in an acidic medium.

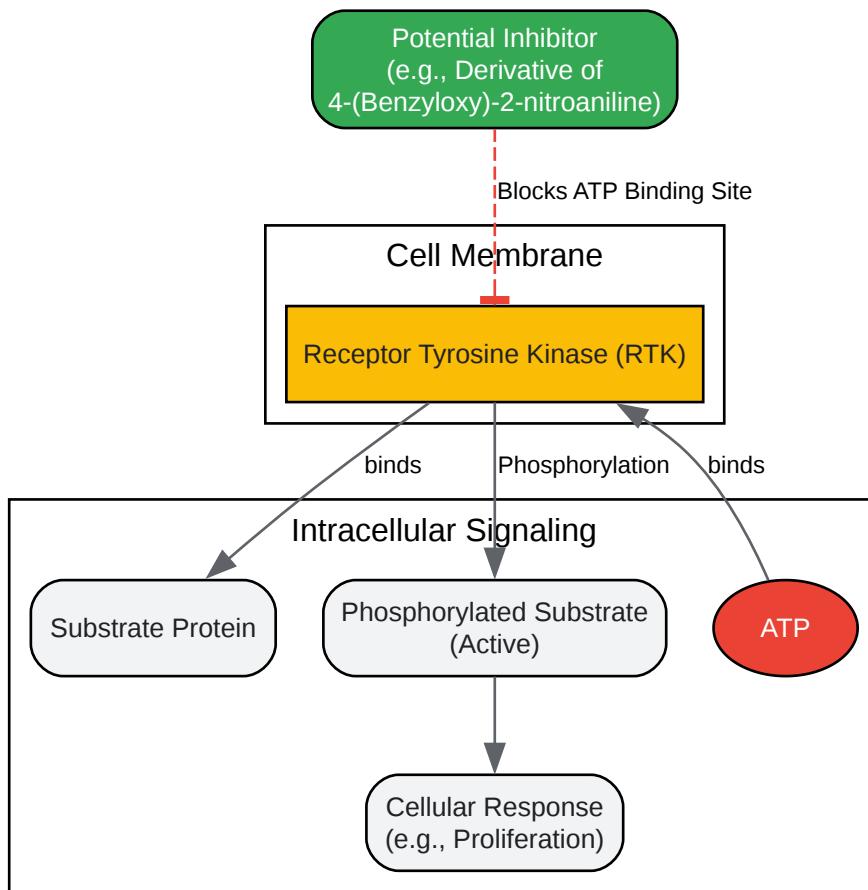
Materials:

- **4-(Benzyl)-2-nitroaniline**
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Sodium hydroxide (NaOH) solution

Procedure:

- Dissolve tin(II) chloride dihydrate in a mixture of ethanol and concentrated HCl.
- Heat the solution to approximately 70°C.
- Add **4-(Benzyl)-2-nitroaniline** portion-wise to the hot solution, maintaining a gentle reflux.
- After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).
- Cool the reaction mixture and neutralize with a NaOH solution to precipitate the product.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the diamine.

Biological Context and Applications

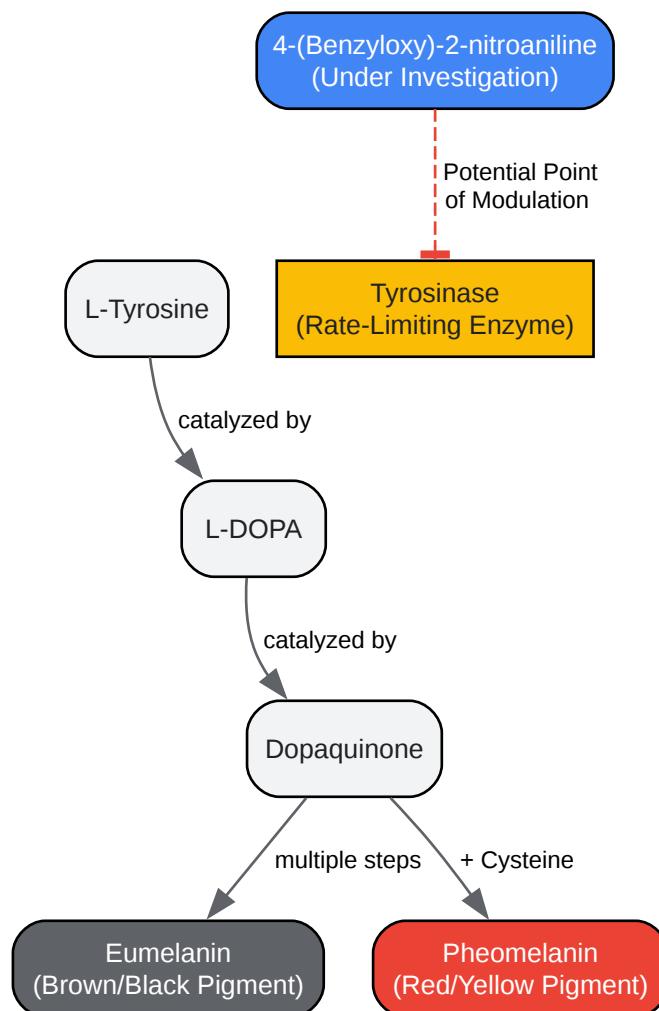

4-(BenzylOxy)-2-nitroaniline serves as a valuable intermediate in several research and development areas due to its reactive functional groups.[\[1\]](#)[\[2\]](#)

Key Application Areas:

- Pharmaceutical Synthesis: It is a precursor for more complex molecules and active pharmaceutical ingredients (APIs).[\[1\]](#)
- Cancer Research: The compound and its derivatives are being investigated as potential inhibitors of protein tyrosine kinases (PTKs), which are critical enzymes in cell signaling pathways often dysregulated in cancer.[\[1\]](#)
- Dermatology: Preliminary studies suggest the compound may influence melanin excretion, indicating potential applications in treatments for pigmentation disorders.[\[1\]](#)
- Materials Science: It is used in the synthesis of specialized polymers, where its incorporation can enhance thermal stability and mechanical properties.[\[1\]](#)

Potential Mechanism: Protein Tyrosine Kinase (PTK) Inhibition

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical "on" switch in many cellular signaling pathways that control cell growth, proliferation, and differentiation. In many cancers, these kinases are constitutively active, leading to uncontrolled cell growth. Small molecule inhibitors, such as derivatives of **4-(BenzylOxy)-2-nitroaniline**, are designed to compete with ATP at its binding site on the kinase, thereby preventing phosphorylation and blocking the downstream signaling cascade.[\[5\]](#)



[Click to download full resolution via product page](#)

Mechanism of a representative Tyrosine Kinase Inhibitor.

Potential Mechanism: Modulation of Melanogenesis

Melanogenesis is the complex process of producing melanin, the primary pigment in skin. The rate-limiting enzyme in this pathway is tyrosinase, which initiates the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone. Dopaquinone is a precursor to both brown-black eumelanin and red-yellow pheomelanin. Compounds that inhibit tyrosinase activity are of great interest in dermatology for treating hyperpigmentation. Preliminary studies suggest that **4-(Benzyl)-2-nitroaniline** may affect melanin excretion, implying an interaction with the melanogenesis pathway.^[1]

[Click to download full resolution via product page](#)

The melanogenesis pathway and potential point of modulation.

Safety and Handling

As with other nitroaniline compounds, **4-(Benzylxy)-2-nitroaniline** requires careful handling. Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[3]
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.	[3]
Precautionary	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]

General Handling Precautions:

- Avoid inhalation, ingestion, and skin contact.
- Use in a well-ventilated area or fume hood.
- Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Wash hands thoroughly after handling.

- Store in a tightly closed container in a dry and cool place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(BenzylOxy)-2-nitroaniline | 26697-35-8 | Benchchem [benchchem.com]
- 2. Benzenamine, 4-methoxy-2-nitro- [webbook.nist.gov]
- 3. 4-BENZYLOXY-2-NITROANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(BenzylOxy)-2-nitroaniline (CAS: 26697-35-8)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018279#4-benzylOxy-2-nitroaniline-cas-number-26697-35-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com